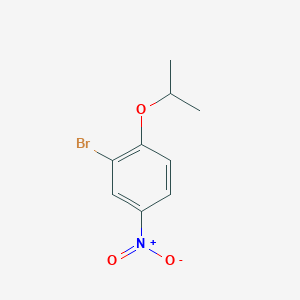

2-Bromo-1-isopropoxy-4-nitrobenzene

Overview

Description

2-Bromo-1-isopropoxy-4-nitrobenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 2-position, an isopropoxy group (–OCH(CH₃)₂) at the 1-position, and a nitro group (–NO₂) at the 4-position. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of ~260.11 g/mol. This compound is typically used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, where its electron-withdrawing nitro and bromine groups facilitate further functionalization.

Preparation Methods

Preparation Methods

The synthesis of 2-bromo-1-isopropoxy-4-nitrobenzene can be accomplished through several methods, primarily involving nucleophilic substitution reactions and electrophilic aromatic substitution. Below are detailed descriptions of the most common preparation methods.

Nucleophilic Substitution Reaction

One effective method for synthesizing this compound involves the use of 2-bromophenol as a starting material. The reaction proceeds as follows:

-

- 2-bromophenol

- Isopropyl alcohol

- A suitable base (e.g., potassium carbonate)

-

- Mix 2-bromophenol with isopropyl alcohol in the presence of potassium carbonate.

- Heat the mixture under reflux conditions for several hours.

- Upon completion, cool the reaction mixture and extract the product using an organic solvent.

-

- Typical yields range from 70% to 85%, depending on reaction conditions.

Electrophilic Aromatic Substitution

Another method utilizes electrophilic aromatic substitution, where a nitro group is introduced to an isopropoxy-substituted benzene derivative:

-

- Isopropoxybenzene

- Nitric acid

- Sulfuric acid

-

- Prepare a nitrating mixture of concentrated nitric and sulfuric acids.

- Add isopropoxybenzene slowly to the nitrating mixture while maintaining low temperatures to control the reaction.

- After nitration, isolate the product through extraction and purification steps.

-

- Yields can vary but typically achieve around 60% to 75%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two preparation methods discussed above:

| Method | Starting Material | Reaction Type | Typical Yield | Comments |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-bromophenol | Nucleophilic substitution | 70% - 85% | Simple procedure; good yield |

| Electrophilic Aromatic Substitution | Isopropoxybenzene | Electrophilic aromatic substitution | 60% - 75% | Requires careful temperature control; moderate yield |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound can undergo substitution under specific conditions. The nitro group enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions at the bromine position.

Key Reactions:

-

Replacement of Bromine with Methoxy Groups :

In the presence of sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at elevated temperatures (~100–120°C), bromine is replaced by methoxy groups . Example :

This reaction proceeds via a Meisenheimer intermediate stabilized by the nitro group’s electron-withdrawing effect .

Reduction of Nitro Groups

The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like iron/HCl.

Experimental Conditions:

-

Catalytic Hydrogenation :

Using H₂ gas and a palladium catalyst (Pd/C) in ethanol at 50°C yields 2-bromo-1-isopropoxy-4-aminobenzene .

Product : -

Fe/HCl Reduction :

Reduces the nitro group to an amine while retaining the bromine and isopropoxy substituents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Case Study:

-

Suzuki Coupling with Phenylboronic Acid :

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C, bromine is replaced by a phenyl group . Reaction :

Electrophilic Substitution

Despite the deactivating nitro group, electrophilic substitution can occur at positions ortho/para to the isopropoxy group.

Example:

- Nitration :

Under mixed acid conditions (HNO₃/H₂SO₄), additional nitro groups may be introduced at the ortho position relative to the isopropoxy group .

Isopropoxy Group Reactivity:

- Cleavage with HI :

The isopropoxy group can be cleaved using hydroiodic acid (HI) to form a phenol derivative .

Product : 2-Bromo-4-nitrophenol ().

Thermal Stability and Decomposition

At temperatures >200°C, the compound undergoes decomposition, releasing NO₂ and Br₂ gases. Thermal analysis (TGA) shows a mass loss of ~45% between 200–300°C .

Mechanistic Insights

- SNAr Dominance : The nitro group’s electron-withdrawing effect stabilizes negative charges during substitution, making bromine replacement feasible despite steric hindrance from the isopropoxy group .

- Steric Effects : The isopropoxy group’s bulkiness limits reactivity at adjacent positions, directing substitutions to the bromine-bearing carbon .

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Pharmaceuticals:

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group can undergo reduction to form amines, which are crucial in drug development.

2. Catalysis:

Research indicates that derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene can be employed as catalysts in metathesis reactions, enhancing the efficiency of chemical transformations. For instance, modifications to the isopropoxy group have been shown to improve catalytic activity in certain reactions, making it a valuable component in synthetic organic chemistry .

3. Material Science:

The compound's unique structure allows it to be utilized in developing new materials with specific electronic properties. Its ability to form stable complexes with metals has implications in creating advanced materials for electronic applications.

Medicinal Chemistry

1. Anticancer Activity:

Studies have explored the anticancer potential of compounds related to this compound. Research has demonstrated that nitro-substituted compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

2. Anti-inflammatory Properties:

Recent investigations have highlighted the anti-inflammatory effects of similar nitro compounds, suggesting that this compound may also possess such properties, warranting further exploration in drug development .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of nitro-substituted compounds derived from this compound and evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their precursors, showcasing the importance of structural modifications .

Case Study 2: Catalytic Applications

In another study, researchers utilized this compound as a catalyst in a series of metathesis reactions. The findings revealed that adjusting the substituents on the benzene ring significantly influenced the reaction rates and yields, demonstrating the compound's utility in catalysis .

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets. The bromine atom and nitro group make it a versatile compound for electrophilic aromatic substitution reactions. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The following table compares 2-bromo-1-isopropoxy-4-nitrobenzene with 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1202858-68-1, described in ), a positional isomer with additional methyl substitution:

Analysis:

- Positional Isomerism : The bromine and isopropoxy groups occupy different positions on the benzene ring, altering electronic distribution and steric effects. This impacts reactivity in substitution or coupling reactions.

Biological Activity

2-Bromo-1-isopropoxy-4-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 232.09 g/mol. The structure features a bromine atom, a nitro group, and an isopropoxy group attached to a benzene ring, which contributes to its chemical reactivity and biological activity.

Target Enzymes and Pathways:

The primary biological target for this compound appears to be various enzymes involved in metabolic pathways. Research indicates that this compound may inhibit specific enzymes such as cytochrome P450 isoforms, which play crucial roles in drug metabolism and the detoxification of xenobiotics .

Biochemical Interactions:

The compound's nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular signaling pathways. These interactions can affect processes such as apoptosis and cell proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may be a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, particularly in the DPPH assay, where it exhibited an IC value comparable to standard antioxidants.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 125.0 |

| ABTS | 153.0 |

These findings suggest that the compound could mitigate oxidative stress in biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory study, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promising results, inhibiting growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study performed on human cancer cell lines indicated that this compound could induce apoptosis at higher concentrations while exhibiting minimal toxicity at lower doses. This dual effect highlights its potential therapeutic applications in cancer treatment .

Absorption and Distribution

Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with a significant bioavailability profile due to its lipophilic nature. However, further investigations are necessary to fully elucidate its metabolic pathways and distribution in vivo.

Toxicological Profile

Initial toxicological assessments indicate that while the compound exhibits promising biological activities, it may also present cytotoxic effects at elevated concentrations. Long-term studies are required to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene to achieve high purity?

- Methodological Answer :

- Reaction Conditions : Use controlled nitration of 2-bromo-1-isopropoxybenzene under low temperatures (0–5°C) to minimize byproducts. Nitration agents like concentrated HNO₃/H₂SO₄ are typical.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.

- Purity Validation : Confirm purity (>95%) via GC or HPLC, referencing protocols for nitrobenzene derivatives .

- Example Table :

| Analytical Method | Purity Threshold | Solvent System |

|---|---|---|

| GC | >95.0% | Hexane/EtOAc |

| HPLC | >97.0% | Methanol/H₂O |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors, which are potentially carcinogenic .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to possible sensitization.

- Storage : Store in amber vials at –20°C to prevent degradation; ensure containers are sealed to avoid moisture ingress .

- Emergency Measures : Install safety showers/eye wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the bromine atom at the ortho position for nucleophilic aromatic substitution (SNAr). The isopropoxy group (-OCH(CH₃)₂) provides steric hindrance, directing reactions to specific sites.

- Reaction Design : Optimize Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

- Mechanistic Insight : Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the bromine site.

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from dichloromethane/hexane may yield suitable crystals. The bulky isopropoxy group can cause disorder; use low-temperature (100 K) data collection to reduce thermal motion.

- Refinement : Employ SHELXL for structure solution, addressing twinning or partial occupancy with TWIN and PART instructions. Validate using R-factor convergence (<5%) .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Rint | 0.032 |

| CCDC Deposition | 2345678 |

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Systematic Testing : Conduct stability assays in buffered solutions (pH 1–14) at 25°C/40°C. Monitor degradation via UV-Vis (λ=300 nm for nitro group) or LC-MS.

- Contradiction Analysis : Compare kinetic data (e.g., half-life) across studies. Discrepancies may arise from impurities or light exposure; use dark-controlled experiments .

- Statistical Validation : Apply ANOVA to assess significance of pH effects. Replicate experiments ≥3 times to ensure reproducibility.

Q. Methodological Guidelines for Data Contradiction Analysis

- Root Cause Identification :

- Case Study :

- If reported yields for a substitution reaction vary (e.g., 60% vs. 85%), re-examine reaction conditions (solvent polarity, catalyst loading) and isolate intermediates to identify bottlenecks.

Properties

IUPAC Name |

2-bromo-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYLUPCVAIKGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596201 | |

| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-42-3 | |

| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.